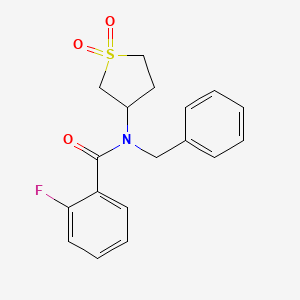
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bencil-N-(1,1-dioxotiolan-3-il)-2-fluorobenzamida es un compuesto orgánico sintético que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo bencilo, un anillo dioxotiolan y una unidad fluorobenzamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-bencil-N-(1,1-dioxotiolan-3-il)-2-fluorobenzamida típicamente involucra la reacción de bencilamina con cloruro de 2-fluorobenzoílo en presencia de una base como la trietilamina. El intermedio resultante se hace reaccionar luego con 1,1-dioxotiolano en condiciones controladas para producir el producto final. Las condiciones de reacción a menudo requieren una atmósfera inerte, como nitrógeno o argón, y temperaturas que van desde 0°C hasta temperatura ambiente.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-bencil-N-(1,1-dioxotiolan-3-il)-2-fluorobenzamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El átomo de flúor en la unidad benzamida puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H₂O₂), permanganato de potasio (KMnO₄)
Reducción: Hidruro de litio y aluminio (LiAlH₄), borohidruro de sodio (NaBH₄)
Sustitución: Nucleófilos como aminas, tioles o alcóxidos
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden resultar en la formación de diversas benzamidas sustituidas.
Aplicaciones Científicas De Investigación
N-bencil-N-(1,1-dioxotiolan-3-il)-2-fluorobenzamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se investiga por su potencial como sonda bioquímica para estudiar la actividad enzimática e interacciones de proteínas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-bencil-N-(1,1-dioxotiolan-3-il)-2-fluorobenzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en vías inflamatorias, lo que lleva a una reducción de la inflamación. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
N-bencil-N-(1,1-dioxotiolan-3-il)-2-fluorobenzamida se puede comparar con otros compuestos similares, como:
- N-bencil-N-(1,1-dioxotiolan-3-il)-2-(2,4,6-trimetilfenoxi)acetamida
- N-(1,1-dioxotiolan-3-il)-3-metoxibenzamida
- N-(3-metil-1,1-dioxotiolan-3-il)-1-fenilmetanimina
Estos compuestos comparten similitudes estructurales, pero difieren en sus grupos funcionales y sustituyentes específicos. La singularidad de N-bencil-N-(1,1-dioxotiolan-3-il)-2-fluorobenzamida radica en su unidad fluorobenzamida, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H18FNO3S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-16(17)18(21)20(12-14-6-2-1-3-7-14)15-10-11-24(22,23)13-15/h1-9,15H,10-13H2 |
Clave InChI |
PQFWNWHQHPASTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12135439.png)
![3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12135444.png)
![(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)
![1-[(2E)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylthiourea](/img/structure/B12135452.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135468.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135478.png)
![Methyl 2-{[(4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B12135481.png)
![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)
![3-{[(2-Chloro-6-fluorophenyl)methylidene]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B12135494.png)
![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)
![1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B12135498.png)
